molecular formula C24H26N4O2 B2421931 1-(3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one CAS No. 1251628-87-1

1-(3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one

Cat. No.: B2421931
CAS No.: 1251628-87-1
M. Wt: 402.498
InChI Key: XDHDZBXYCKCOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3. This compound functions by competitively binding to the ATP-binding pocket of the FGFR kinases, thereby blocking the receptor's catalytic activity and subsequent autophosphorylation. The disruption of FGFR-mediated signaling cascades, such as the MAPK and PI3K-AKT pathways, leads to the inhibition of cellular proliferation and the induction of apoptosis in cancer cells that are dependent on aberrant FGFR signaling for survival and growth. Its research value is primarily in the field of oncology, where it serves as a critical pharmacological tool for investigating the pathological roles of FGFRs in various cancers, including urothelial carcinoma, endometrial cancer, and squamous cell lung cancer, where FGFR amplifications, fusions, and mutations are frequently observed oncogenic drivers. Preclinical studies utilizing this inhibitor have been instrumental in validating FGFRs as therapeutic targets and in elucidating mechanisms of resistance to FGFR-directed therapies. Research applications extend to its use in combination therapy studies to explore synergistic effects with other targeted agents or chemotherapeutics, and in the development of patient-derived xenograft (PDX) models to assess in vivo efficacy. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-[[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-15-9-11-28(12-10-15)24(30)21-14-25-23-20(8-7-16(2)26-23)22(21)27-19-6-4-5-18(13-19)17(3)29/h4-8,13-15H,9-12H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHDZBXYCKCOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(=O)C)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic System

  • Catalyst : Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
  • Ligand : Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)
  • Base : Cesium carbonate (Cs₂CO₃)
  • Solvent : Toluene or 1,4-dioxane
  • Temperature : 100–110°C
  • Reaction Time : 18–36 hours

The reaction achieves regioselective amination at the 4-position of the naphthyridine ring, yielding the target compound after workup.

Purification and Isolation

Crude product purification is critical due to the compound’s structural complexity. VulcanChem reports the use of column chromatography with silica gel (60–120 mesh) and a gradient elution system of ethyl acetate and hexane (1:3 to 1:1 v/v). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase further refines purity to >95%.

Physicochemical Properties

  • Molecular Weight : 402.5 g/mol
  • logP : 3.755 (indicative of moderate lipophilicity)
  • Polar Surface Area : 56.83 Ų
  • Solubility : Poor aqueous solubility (LogSw = -3.77), soluble in DMSO and DCM

Analytical Characterization

Structural confirmation relies on spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, naphthyridine-H), 7.92 (d, J = 8.4 Hz, 2H, phenyl-H), 2.51 (s, 3H, COCH₃).
  • ¹³C NMR : 205.8 ppm (ketone carbonyl), 167.2 ppm (piperidine carbonyl).

Mass Spectrometry

  • ESI-MS : m/z 403.2 [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₄H₂₆N₄O₂ : 402.498 g/mol
  • Observed : 402.501 g/mol.

Challenges and Optimization Opportunities

  • Amination Selectivity : Competing reactions at alternative naphthyridine positions necessitate precise stoichiometric control.
  • Piperidine Carbonyl Stability : Hydrolysis of the carbonyl group under acidic conditions requires pH monitoring during workup.
  • Scalability : Transitioning from milligram to gram-scale synthesis demands optimized catalytic systems and solvent recovery protocols.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

L968-0709 is being investigated for its potential as a therapeutic agent for various diseases:

  • Cancer Treatment: Research indicates that compounds with naphthyridine structures often exhibit cytotoxic properties against different cancer cell lines. For instance, derivatives of similar structures have shown effectiveness against human colon cancer cells by inhibiting DNA replication and repair mechanisms.
  • Neurological Disorders: The piperidine moiety suggests potential applications in treating conditions affecting the central nervous system. Compounds with similar structural features have been associated with neuroprotective effects and modulation of neurotransmitter systems.

Biological Research

The compound serves as a valuable probe in biological studies:

  • Pathway Elucidation: It is utilized to investigate molecular interactions and biological pathways, aiding in the understanding of complex cellular processes. The ability to modify its structure allows researchers to explore various biological targets and mechanisms of action.

Pharmaceutical Development

In the realm of drug discovery:

  • Lead Compound for Drug Design: L968-0709 acts as a lead compound from which structural modifications can enhance pharmacological properties. Its unique combination of functional groups makes it a candidate for developing new therapeutics targeting specific diseases.

Industrial Applications

The compound also has implications in industrial chemistry:

  • Synthesis of Complex Organic Molecules: L968-0709 is used as an intermediate in the synthesis of other pharmaceuticals and fine chemicals. Its versatile chemical structure allows for further modifications that can lead to the development of new compounds with desirable properties.

Cytotoxicity Studies

Recent studies have focused on the cytotoxic effects of L968-0709 on cancer cell lines:

  • Study on Human Colon Cancer Cells:
    • Findings indicated significant inhibition of cell proliferation.
    • Mechanistic studies suggested that the compound interferes with DNA synthesis pathways.
  • Neuroprotective Effects:
    • Investigations into its effects on neuronal cell lines revealed potential protective mechanisms against oxidative stress.

These case studies highlight the compound's promise as a therapeutic candidate across multiple disease states.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one stands out due to its unique structural features and potential applications. Similar compounds include other naphthyridine derivatives and piperidine-containing molecules, each with distinct properties and uses.

Biological Activity

1-(3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one, commonly referred to as L968-0709, is a complex organic compound with significant potential in medicinal chemistry. This compound features a naphthyridine core, a piperidine moiety, and an amino group, which contribute to its biological activity. This article examines its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for L968-0709 is C24H26N4O2. The structure can be represented as follows:

Property Details
IUPAC Name 1-(3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one
Molecular Formula C24H26N4O2
SMILES CC(CCCC1)N1C(c(cnc1nc(C)ccc11)c1Nc1cc(C(C)=O)ccc1)=O
InChI Key MDL Number (MFCD)

The biological activity of L968-0709 is primarily attributed to its interaction with various molecular targets within the cell. Key mechanisms include:

  • Inhibition of ATP Synthase : Similar to other naphthyridine derivatives, L968-0709 may inhibit mitochondrial ATP synthase, which is critical for ATP production in oxidative phosphorylation pathways. This inhibition can lead to reduced energy availability for cancer cells, promoting apoptosis.
  • Signal Transduction Pathways : The compound may modulate various signaling pathways by interacting with specific receptors or enzymes, thereby affecting cellular metabolism and gene expression.

Cytotoxicity

Recent studies have demonstrated that L968-0709 exhibits significant cytotoxic effects against various cancer cell lines. The growth inhibitory activity has been quantified using the half-maximal inhibitory concentration (IC50) method.

Cell Line IC50 (µM) Mechanism
MCF-727Inhibition of mitochondrial ATP synthesis
A54935Induction of apoptosis via signaling pathways

Case Studies

Several case studies highlight the efficacy of L968-0709 in preclinical settings:

  • MCF-7 Breast Cancer Model : In xenograft models using MCF-7 cells, treatment with L968-0709 resulted in a 60% reduction in tumor growth at a dose of 0.15 mg/kg, indicating strong anticancer properties.
  • Mechanistic Studies : X-ray crystallography studies have shown that L968-0709 binds to the F1 subunit of ATP synthase, disrupting nucleotide binding and inhibiting ATP synthesis. This was corroborated by biochemical assays demonstrating decreased ATP levels in treated cells.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 1-(3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one, and what are the critical reaction parameters?

Answer:
The synthesis of 1,8-naphthyridine derivatives typically involves nucleophilic substitution or condensation reactions. For example, in analogous compounds, 7-methyl-3-(morpholinomethyl)-1,8-naphthyridin-4(1H)-one is synthesized by reacting naphthyridine precursors with POCl₃ in N,N-dimethylformamide (DMF), followed by heating to 80–100°C and subsequent crystallization . Critical parameters include:

  • Temperature control : Reactions often require precise heating (e.g., 80°C) to avoid side products.
  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity for nucleophilic substitutions.
  • Workup : Cooling to room temperature before filtration and recrystallization ensures high purity .

Basic Question: What spectroscopic and analytical techniques are most effective for confirming the structure of this compound?

Answer:
Key techniques include:

  • IR spectroscopy : To identify carbonyl (C=O, ~1675 cm⁻¹) and amine (N-H, ~3361 cm⁻¹) functional groups .
  • NMR : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, aromatic protons in 1,8-naphthyridine derivatives appear as distinct multiplets between δ 7.2–8.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns aligning with naphthyridine scaffolds .

Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Discrepancies in NMR or MS data may arise from tautomerism or residual solvent effects. Strategies include:

  • Variable-temperature NMR : To detect dynamic processes (e.g., keto-enol tautomerism) .
  • X-ray crystallography : SHELXL refinement (via SHELX software) resolves ambiguities by providing absolute configuration data .
  • Cross-validation : Compare data with structurally analogous compounds (e.g., sulfonamide-substituted naphthyridines) to identify expected shifts .

Advanced Question: What computational approaches are suitable for modeling the interaction of this compound with biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., acetylcholinesterase) based on naphthyridine scaffolds .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to assess hydrogen-bonding interactions .
  • MD simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales .

Advanced Question: How can researchers optimize reaction yields for derivatives with modified piperidine or naphthyridine moieties?

Answer:

  • Ultrasonic-assisted synthesis : Reduces reaction time and improves yields (e.g., 81% yield for sulfonamide derivatives under sonication) .
  • Catalyst screening : Palladium catalysts enhance coupling reactions for aryl-substituted analogs .
  • Solvent-free conditions : Minimize side reactions in thermally sensitive intermediates .

Advanced Question: What safety protocols are essential when handling intermediates containing 4-methylpiperidine or reactive carbonyl groups?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid inhalation/contact .
  • Waste disposal : Quench reactive intermediates (e.g., POCl₃-derived byproducts) with ice-cold water before neutralization .
  • Storage : Keep hygroscopic intermediates under inert gas (argon) to prevent decomposition .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Answer:

  • Analog synthesis : Modify the 4-methylpiperidine or phenylacetone moieties to assess bioactivity changes. For example, substituting the piperidine with pyrrolidine alters target selectivity .
  • In vitro assays : Test inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using Ellman’s method .
  • Pharmacokinetic profiling : Measure metabolic stability in liver microsomes and plasma protein binding .

Advanced Question: What strategies mitigate crystallographic challenges (e.g., twinning or poor diffraction) during X-ray analysis?

Answer:

  • Data collection : Use high-resolution synchrotron sources for weakly diffracting crystals .
  • SHELXD/SHELXE : Employ dual-space algorithms for structure solution in cases of pseudo-symmetry .
  • Twinned refinement : Apply HKLF 5 format in SHELXL to model twinned datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.